molecular formula C13H11BrN4O2 B1420484 Ethyl 5-amino-1-(3-bromophenyl)-4-cyanopyrazole-3-carboxylate CAS No. 1150163-94-2

Ethyl 5-amino-1-(3-bromophenyl)-4-cyanopyrazole-3-carboxylate

Cat. No.: B1420484
CAS No.: 1150163-94-2
M. Wt: 335.16 g/mol
InChI Key: SPNROCVJFAVRHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-1-(3-bromophenyl)-4-cyanopyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by the presence of an amino group, a bromophenyl group, a cyano group, and an ethyl ester group attached to a pyrazole ring

Scientific Research Applications

Ethyl 5-amino-1-(3-bromophenyl)-4-cyanopyrazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The biological activities of pyrazole derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyrazole moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-1-(3-bromophenyl)-4-cyanopyrazole-3-carboxylate typically involves the reaction of 3-bromobenzaldehyde with ethyl cyanoacetate in the presence of hydrazine hydrate. The reaction proceeds through a cyclization process to form the pyrazole ring. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(3-bromophenyl)-4-cyanopyrazole-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-amino-1-(3-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate
  • Ethyl 5-amino-1-(3-fluorophenyl)-4-cyano-1H-pyrazole-3-carboxylate
  • Ethyl 5-amino-1-(3-methylphenyl)-4-cyano-1H-pyrazole-3-carboxylate

Uniqueness

Ethyl 5-amino-1-(3-bromophenyl)-4-cyanopyrazole-3-carboxylate is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs with different substituents on the phenyl ring .

Properties

IUPAC Name

ethyl 5-amino-1-(3-bromophenyl)-4-cyanopyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN4O2/c1-2-20-13(19)11-10(7-15)12(16)18(17-11)9-5-3-4-8(14)6-9/h3-6H,2,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNROCVJFAVRHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1C#N)N)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674834
Record name Ethyl 5-amino-1-(3-bromophenyl)-4-cyano-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150163-94-2
Record name 1H-Pyrazole-3-carboxylic acid, 5-amino-1-(3-bromophenyl)-4-cyano-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150163-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-amino-1-(3-bromophenyl)-4-cyano-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-amino-1-(3-bromophenyl)-4-cyanopyrazole-3-carboxylate
Reactant of Route 2
Ethyl 5-amino-1-(3-bromophenyl)-4-cyanopyrazole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 5-amino-1-(3-bromophenyl)-4-cyanopyrazole-3-carboxylate
Reactant of Route 4
Ethyl 5-amino-1-(3-bromophenyl)-4-cyanopyrazole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 5-amino-1-(3-bromophenyl)-4-cyanopyrazole-3-carboxylate
Reactant of Route 6
Ethyl 5-amino-1-(3-bromophenyl)-4-cyanopyrazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.